Cas no 76272-41-8 (exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine)

Exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound characterized by its rigid molecular framework, which confers structural stability and selectivity in chemical interactions. The exo-configuration of the methyl group at the 9-position enhances steric control, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its azabicyclic core is particularly useful for designing ligands and catalysts due to its constrained geometry, which can influence reactivity and binding affinity. The compound’s amine functionality at the 3-position provides a versatile handle for further derivatization, enabling its use in the development of biologically active molecules or specialized materials.
exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine structure
76272-41-8 structure
商品名:exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
CAS番号:76272-41-8
MF:C9H18N2
メガワット:154.2526
MDL:MFCD12198832
CID:1011842
PubChem ID:14403175

exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine 化学的及び物理的性質

名前と識別子

    • exo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane
    • exo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane
    • (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
    • 1-AMINO-9-METHYL-9-AZABICYCLO[3,3,1]-NONANE
    • 9-METHYL-9-AZA-BICYCLO[3,3,1]NON-3-YL-AMINE
    • 9-Methyl-9-azabicyclo[3.3.1]nonylamine
    • do-3-amine-9-methyl-9-azabicyclo[3,3,1]n
    • ENDO-3-AMINE-9-METHYL-9-AZABICYCLO[3,3,1]NONAN
    • Endo-3-Amine-9-Methyl-Azabicyc
    • Endo-9-Methy-9-Azabicyclo[3,31]Nonan-3-Amine
    • endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
    • endo-granatamine
    • Granisetron IMpurity E (free base)
    • endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane
    • Endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane
    • (1r,3r,5s)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
    • (1R,3S,5S)-9-METHYL-9-AZABICYCLO[3.3.1]NONAN-3-AMINE
    • endo-9-methyl-9-azabicyclo(
    • Endo-9-Methyl-9-azabicyclo[3,3,1]nonan-3-amine
    • endo-9-methyl-9-azabicyclo[3,3,1]-nonan-3-amine
    • endo-9-methyl-9-azabicyclo[
    • endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane
    • (1R,5S)-9-methyl-9-azabicyclo[
    • exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
    • 76272-56-5
    • SCHEMBL703572
    • 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane
    • MFCD07374273
    • SY005092
    • DS-12906
    • (1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
    • AC-1975
    • 9-Azabicyclo[3.3.1]nonan-3-aMine,9-Methyl-
    • 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane
    • endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granisetron Impurity E)
    • 141650-55-7
    • EN300-91955
    • MFCD12198832
    • CS-W003398
    • endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine ( Granisetron Impurity E)
    • AKOS012006914
    • AMY20515
    • 76272-41-8
    • FT-0641588
    • 9-Azabicyclo[3.3.1]nonan-3-amine, 9-methyl-
    • HTZWHTQVHWHSHN-UHFFFAOYSA-N
    • PB34711
    • PB23491
    • CS-0368347
    • 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
    • FT-0744306
    • exo-3-Amino-9-methyl-9-azabicyclo[3 pound not3 pound not1]nonane
    • SY002114
    • 3 -amino-9-methyl-9azabicyclo-[3.3.1]-nonane
    • SCHEMBL5827482
    • BETA-3-AMINO-9-METHYL-9-AZABICYCLO[3.3.1]NONANE
    • DB-063395
    • MDL: MFCD12198832
    • インチ: 1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3/t7?,8-,9+
    • InChIKey: HTZWHTQVHWHSHN-CBLAIPOGSA-N
    • ほほえんだ: N1(C([H])([H])[H])[C@]2([H])C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C([H])([H])C([H])(C2([H])[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 154.14700
  • どういたいしつりょう: 154.146998583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 29.3

じっけんとくせい

  • 密度みつど: 0.968±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 200.9±8.0 ºC (760 Torr),
  • フラッシュポイント: 72.1±13.6 ºC,
  • ようかいど: 微溶性(25 g/l)(25ºC)、
  • PSA: 29.26000
  • LogP: 1.59860

exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine セキュリティ情報

exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM108576-250mg
(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
76272-41-8 97%
250mg
$*** 2023-05-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E36020-25g
exo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane
76272-41-8 95%
25g
¥18759.0 2023-09-08
TRC
E959053-250mg
Exo-3-amino-9-methyl-9-azabicyclo[3,3,1]nonane
76272-41-8
250mg
$178.00 2023-05-18
TRC
E959053-50mg
Exo-3-amino-9-methyl-9-azabicyclo[3,3,1]nonane
76272-41-8
50mg
$58.00 2023-05-18
Chemenu
CM108576-5g
(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
76272-41-8 97%
5g
$462 2021-08-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D853151-1g
exo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane
76272-41-8 ≥97%
1g
¥933.30 2022-01-11
Chemenu
CM108576-1g
(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
76272-41-8 97%
1g
$*** 2023-03-29
eNovation Chemicals LLC
D688198-25g
exo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane
76272-41-8 95%
25g
$1650 2024-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D853151-250mg
exo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane
76272-41-8 ≥97%
250mg
¥876.60 2022-01-11
Chemenu
CM108576-10g
(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
76272-41-8 97%
10g
$*** 2023-05-29

exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine 合成方法

exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine 関連文献

exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amineに関する追加情報

Exo-9-Methyl-9-Azabicyclo[3.3.1]Nonan-3-Amine: A Comprehensive Overview

Exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known by its CAS registry number CAS No. 76272-41-8, is a structurally unique bicyclic amine compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azabicyclic compounds, which are characterized by their nitrogen-containing bicyclic frameworks. The molecule's structure consists of a bicyclo[3.3.1] framework with a methyl group attached at the 9-position and an amine group at the 3-position, giving it its distinctive name and properties.

The synthesis of exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine has been extensively studied, with researchers exploring various synthetic routes to optimize yield and purity. One notable approach involves the use of ring-closing metathesis, which allows for the formation of the bicyclic framework in a highly efficient manner. This method not only simplifies the synthesis process but also enables the incorporation of functional groups at specific positions, making it a versatile platform for further chemical modifications.

Recent studies have highlighted the potential of exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine as a building block in drug discovery. Its rigid bicyclic structure provides an ideal scaffold for modulating pharmacokinetic properties such as bioavailability and metabolic stability. For instance, researchers have demonstrated that derivatives of this compound exhibit promising activity in inhibiting key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.

In addition to its pharmacological applications, exo-9-methyl-related compounds have also been investigated for their potential in materials science. The nitrogen atom within the bicyclic framework can act as a coordinating site, enabling the formation of metal complexes with unique magnetic and electronic properties. These complexes have shown promise in catalytic applications, particularly in asymmetric catalysis and polymerization reactions.

The structural versatility of exo-substituted azabicyclic compounds like CAS No. 76272418 has led to their exploration in diverse fields, including agrochemistry and biotechnology. For example, certain derivatives have been identified as potent inhibitors of plant pathogenic enzymes, suggesting their potential use as environmentally friendly pesticides.

From a mechanistic standpoint, the reactivity of exo-substituted azabicyclic amines is influenced by both steric and electronic factors. The methyl group at the 9-position introduces steric hindrance, which can modulate the reactivity of the amine group at position 3. This interplay between steric effects and electronic properties makes these compounds valuable tools for studying fundamental organic reaction mechanisms.

In conclusion, exo-N-methyl derivatives like CAS No.. 76272418 represent a fascinating class of compounds with wide-ranging applications across multiple disciplines. As research continues to uncover new synthetic methods and functional applications for these molecules, their role in advancing science and technology is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:76272-41-8)exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
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